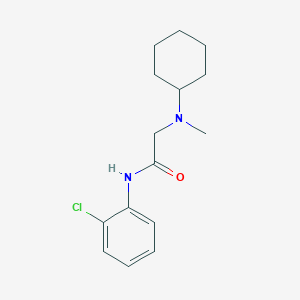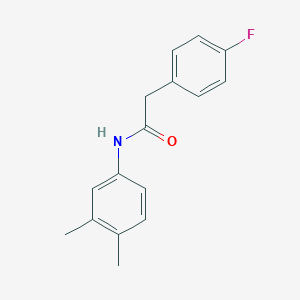
N~1~-(2-chlorophenyl)-N~2~-cyclohexyl-N~2~-methylglycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-(2-chlorophenyl)-N~2~-cyclohexyl-N~2~-methylglycinamide, commonly known as CX614, is a potent and selective positive allosteric modulator of AMPA receptors. It is a synthetic compound that has been extensively studied for its potential use in treating various neurological disorders. CX614 has been shown to enhance synaptic plasticity, improve cognitive function, and have neuroprotective effects.
作用机制
CX614 is a positive allosteric modulator of AMPA receptors. It enhances the activity of these receptors by increasing the affinity of the receptor for glutamate, the neurotransmitter that activates the receptor. CX614 also increases the conductance of the receptor, which allows more ions to flow through the receptor and generate a stronger electrical signal. This increased activity of the AMPA receptor leads to enhanced synaptic plasticity, which is the ability of synapses to change in strength and adapt to new information.
Biochemical and Physiological Effects:
CX614 has been shown to have several biochemical and physiological effects. It enhances synaptic plasticity, which is thought to underlie learning and memory. CX614 also increases the release of several neurotransmitters, including dopamine, acetylcholine, and norepinephrine. This increased neurotransmitter release may contribute to the cognitive-enhancing effects of CX614. CX614 has also been shown to have neuroprotective effects, reducing neuronal damage and increasing neuronal survival in animal models of neurological disorders.
实验室实验的优点和局限性
CX614 has several advantages and limitations for lab experiments. One advantage is its potency and selectivity for AMPA receptors. This allows researchers to specifically target these receptors and study their function. Another advantage is its ability to enhance synaptic plasticity, which is a fundamental process in the brain. However, one limitation is its solubility, which can make it difficult to administer in some experimental settings. Another limitation is its potential for off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for the study of CX614. One direction is to further investigate its potential use in treating neurological disorders. This could involve testing its efficacy in clinical trials or developing new compounds that are based on its structure. Another direction is to study its mechanism of action in more detail, including its effects on other neurotransmitter systems and its interaction with other proteins in the brain. Finally, future research could explore the potential use of CX614 in non-neurological disorders, such as cancer or cardiovascular disease.
合成方法
CX614 is synthesized by a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 2-chlorobenzonitrile with cyclohexylmagnesium bromide to form N-(2-chlorophenyl)-cyclohexylamine. This compound is then reacted with methyl chloroformate to form N-(2-chlorophenyl)-N-cyclohexylcarbamoylmethyl chloride. The final step involves the reaction of this compound with glycine ethyl ester hydrochloride to form CX614.
科学研究应用
CX614 has been extensively studied for its potential use in treating various neurological disorders. It has been shown to enhance synaptic plasticity, improve cognitive function, and have neuroprotective effects. CX614 has been tested in animal models of Alzheimer's disease, Parkinson's disease, and stroke. In these models, CX614 has been shown to improve memory and cognitive function, reduce neuronal damage, and increase neuronal survival.
属性
IUPAC Name |
N-(2-chlorophenyl)-2-[cyclohexyl(methyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O/c1-18(12-7-3-2-4-8-12)11-15(19)17-14-10-6-5-9-13(14)16/h5-6,9-10,12H,2-4,7-8,11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDPUSCWLCUYLJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=CC=C1Cl)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
14.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200138 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2-chlorophenyl)-2-[cyclohexyl(methyl)amino]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-{N-[(4-ethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-methyl-3-furamide](/img/structure/B4986629.png)
![4-chloro-6-({[3-(ethoxycarbonyl)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4986630.png)
![3-(4-methoxyphenyl)-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4986649.png)
![6-(1-azepanyl)-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4986661.png)
![2-{[5-(3-chlorophenoxy)pentyl]amino}ethanol](/img/structure/B4986663.png)
![1-{[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-phenylpiperazine](/img/structure/B4986667.png)

![5-(1-azepanylsulfonyl)-2-chloro-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4986676.png)
![N-[3-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-2-hydroxypropyl]-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B4986679.png)

![2-methyl-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B4986694.png)
![2-ethoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-nitrobenzenesulfonate](/img/structure/B4986699.png)
